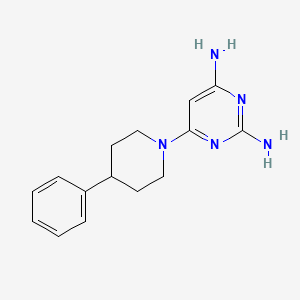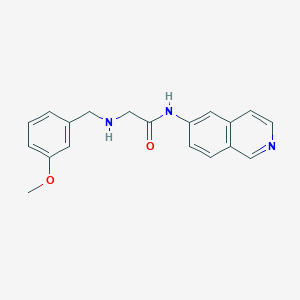
N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide is a complex organic compound that features an isoquinoline ring, a methoxybenzyl group, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoquinoline derivative with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Formation of Acetamide Moiety: The final step involves the formation of the acetamide group. This can be achieved by reacting the intermediate product with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted acetamides.
科学研究应用
N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
N-(Isoquinolin-6-yl)-2-((3-hydroxybenzyl)amino)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(Isoquinolin-6-yl)-2-((4-methoxybenzyl)amino)acetamide: Similar structure but with the methoxy group at the 4-position.
N-(Isoquinolin-6-yl)-2-((3-methoxyphenyl)amino)acetamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-methoxybenzyl)amino)acetamide is unique due to the specific positioning of the methoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
属性
CAS 编号 |
920513-63-9 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-isoquinolin-6-yl-2-[(3-methoxyphenyl)methylamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-4-2-3-14(9-18)11-21-13-19(23)22-17-6-5-16-12-20-8-7-15(16)10-17/h2-10,12,21H,11,13H2,1H3,(H,22,23) |
InChI 键 |
MHGUYABKNWFTMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CNCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



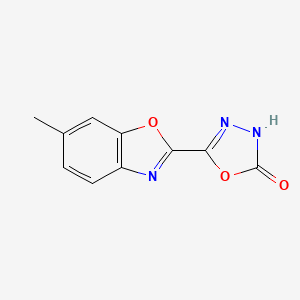
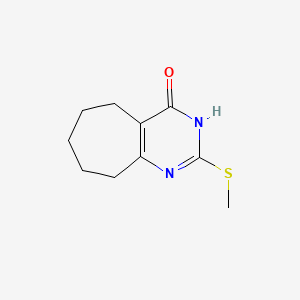
![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)


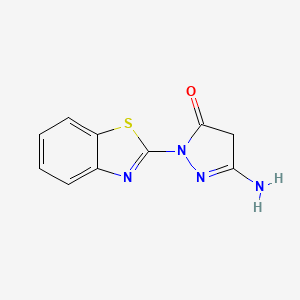
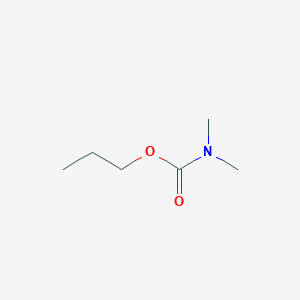


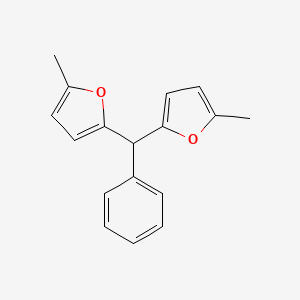
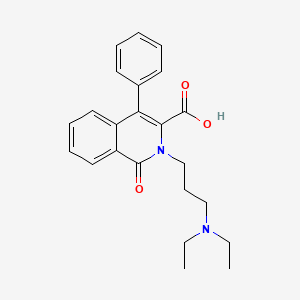
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)
